molecular formula C22H21Cl2N5S B11103295 2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile

2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile

Cat. No.: B11103295
M. Wt: 458.4 g/mol
InChI Key: XYWMAGXFMWCOOV-QOMWVZHYSA-N
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Description

2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a triazatricyclodecane ring system and a cyclopenta[b]thiophene moiety, makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile typically involves multiple steps. The initial step often includes the preparation of the triazatricyclodecane ring system, followed by the introduction of the dichlorophenyl group. The final steps involve the formation of the cyclopenta[b]thiophene moiety and the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also essential in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile is unique due to its combination of a triazatricyclodecane ring system and a cyclopenta[b]thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21Cl2N5S

Molecular Weight

458.4 g/mol

IUPAC Name

2-[(Z)-[(3,4-dichlorophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C22H21Cl2N5S/c23-17-5-4-14(6-18(17)24)20(22-8-27-11-28(9-22)13-29(10-22)12-27)26-21-16(7-25)15-2-1-3-19(15)30-21/h4-6H,1-3,8-13H2/b26-20-

InChI Key

XYWMAGXFMWCOOV-QOMWVZHYSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)/N=C(/C3=CC(=C(C=C3)Cl)Cl)\C45CN6CN(C4)CN(C5)C6

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N=C(C3=CC(=C(C=C3)Cl)Cl)C45CN6CN(C4)CN(C5)C6

Origin of Product

United States

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